1,2-Diisopropylbenzene

Thermodynamic equilibrium Isomer distribution Cumene disproportionation

Mixed-isomer DIPB often contains ortho-DIPB that cannot be separated economically-yet this isomer is precisely what is needed when oxidation resistance or isomer-specific reference standards are required. • Oxidation-resistant under Hock-process conditions (85-95 °C), preventing adventitious hydroperoxide formation. • Single stable DFT conformer and unique GC retention time make it an ideal isomer-specific calibration standard. • Available as pure ortho isomer (CAS 577-55-9) upon request. Bulk quantities and custom packaging supported.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 25321-09-9
Cat. No. B1214297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diisopropylbenzene
CAS25321-09-9
Synonymsdiisopropylbenzene
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1C(C)C
InChIInChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3
InChIKeyOKIRBHVFJGXOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in all proportions of alcohol, ether, acetone and benzene.
Solubility in water at 25 °C: poo

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diisopropylbenzene Procurement Guide


1,2-Diisopropylbenzene (ortho-DIPB; pure CAS 577-55-9) and the mixed-isomer product most commonly supplied under CAS 25321-09-9 belong to the diisopropylbenzene (DIPB) family, three aromatic hydrocarbons with the formula C₁₂H₁₈ differing only in the ring position of the two isopropyl substituents [1]. All three isomers are colorless, water-immiscible liquids with similar boiling points, yet their positional arrangement creates stark differences in chemical reactivity, thermodynamic stability, and separability that directly govern their respective industrial utility and procurement logic [1].

Confirm ortho isomer identity (CAS 577-55-9), not mixed-isomer DIPB (CAS 25321-09-9).
Isomeric purity governs downstream reactivity and process yield.
Assess oxidation stability requirements for your workflow.
Ortho-DIPB resists Hock-type autoxidation; meta/para do not.
Verify GC purity and isomer profile; distillation cannot resolve ortho from meta.
Near-azeotropic boiling points require analytical certification.

1,2-Diisopropylbenzene Substitution Risks


Although 1,2-, 1,3-, and 1,4-diisopropylbenzene share the same molecular formula, they cannot be interchanged as drop-in replacements. The ortho isomer is uniquely resistant to oxidation under the Hock-process conditions that are the cornerstone of resorcinol and hydroquinone manufacture from the meta and para isomers, respectively [1]. Furthermore, the boiling point of ortho-DIPB (205 °C) lies within 2 °C of meta-DIPB (203 °C), rendering their separation by conventional fractionation commercially unviable [2]. Consequently, ortho-DIPB accumulates as a recalcitrant purge stream in meta-DIPB production loops, representing a direct yield loss [1]. Any procurement specification that disregards isomer composition therefore risks process inefficiency, downstream catalyst poisoning, or outright synthesis failure.

Oxidation pathway mismatch
Ortho-DIPB is not readily oxidized under Hock conditions; replacing it with meta- or para-DIPB may lead to unintended hydroperoxide formation and yield loss.
Distillation co-elution
Boiling points of ortho (205 °C) and meta (203 °C) differ by only 2 °C, so conventional or super-fractionation cannot separate them; mixed-isomer purchases cannot be refined in-house.
Equilibrium-driven scarcity
Ortho-DIPB represents

1,2-Diisopropylbenzene Differentiation Evidence


Equilibrium Scarcity of Ortho Isomer

At thermodynamic equilibrium at 180 °C, ortho-DIPB represents merely 0.6 wt% of the total DIPB isomer mixture, compared to 65 wt% meta-DIPB and 34.4 wt% para-DIPB, as established under cumene disproportionation conditions over a molecular-sieve catalyst [1]. At lower temperatures (50–150 °C) under AlCl₃-catalyzed alkylation, the liquid-phase equilibrium ratio of meta:ortho DIPB exceeds 100:1 [2]. This extreme thermodynamic disfavor of the ortho isomer, attributed to steric hindrance between the two adjacent isopropyl groups, means that high-purity ortho-DIPB is inherently scarce and cannot be economically obtained by simple distillation of equilibrium mixtures.

Equilibrium scarcity
Reported
Ortho 0.6 wt% vs meta 65 wt% at 180 °C; meta:ortho >100:1 at 50–150 °C
High-purity ortho requires non-equilibrium routes; economic separation from equilibrium mix is not feasible.
Thermodynamic disfavor due to steric hindrance.
Thermodynamic equilibrium Isomer distribution Cumene disproportionation

Resistance to Hock-Process Oxidation

Industrial hydroperoxidation of DIPB for resorcinol or hydroquinone production explicitly requires that the ortho isomer content be kept below 6 wt%, and preferably below 1 wt%, of the DIPB feed [1][2]. In a continuous oxidation process operating at 85–95 °C under anhydrous, non-alkaline conditions, a DIPB feed composed predominantly of the meta isomer with less than 6% ortho isomer produces m-diisopropylbenzene dihydroperoxide in good yield (combined m-DHP + m-HHP yield of 92.8%) [1]. In contrast, ortho-DIPB resists oxidation and accumulates in the production loop, necessitating periodic purging that represents a direct yield loss [2]. While a precise relative rate constant for ortho-DIPB oxidation versus meta-DIPB has not been published as an isolated kinetic parameter, the semi-quantitative descriptor 'not readily oxidized' is consistently invoked across multiple independent patent families [2][3].

Hock-process resistance
Class-level
Meta achieves 92.8% hydroperoxide yield; ortho yields no appreciable hydroperoxide under same conditions.
Ortho content acts as a yield-killing impurity in resorcinol/hydroquinone synthesis; supports use as oxidation-resistant diluent.
Semi-quantitative; multiple patent families report “not readily oxidized”.
Oxidation reactivity Hock process Hydroperoxide formation

Boiling Point Proximity

The normal boiling points of DIPB isomers are 205 °C (ortho), 203 °C (meta), and 210 °C (para) [1]. The 2 °C difference between ortho- and meta-DIPB is too narrow for effective separation by conventional or even super-fractionation, as explicitly acknowledged in multiple process patents [2]. In contrast, para-DIPB (210 °C) can be separated from the other two isomers by super-fractionation. This means that ortho-DIPB, once co-produced with meta-DIPB, cannot be economically purified by distillation and must either be chemically transformed (e.g., isomerization or transalkylation) or discarded as a purge stream.

Boiling point proximity
Reported
Ortho 205 °C, meta 203 °C, para 210 °C; ortho–meta ΔT = 2 °C
Near-azeotropic behavior prevents distillation-based purification; isomer-specific analytical certification is essential.
Super-fractionation insufficient for ortho/meta split.
Boiling point Distillation separation Super-fractionation

Conformational Restriction

A DFT study at the B3PW91/6-31G** level established that ortho-DIPB has only one stable conformer, compared to three stable conformers for meta-DIPB and two for para-DIPB [1]. This conformational restriction arises from the steric congestion of the adjacent isopropyl groups in the ortho arrangement, which limits rotational freedom about the C(ring)–C(isopropyl) bonds. The same study calculated the thermodynamic equilibrium populations of the isomers based on Gibbs free energies, finding good agreement with experimentally observed isomer distributions that strongly disfavor the ortho isomer [1].

Conformational restriction
Reported
1 stable conformer (ortho) vs 3 (meta) and 2 (para) at B3PW91/6-31G** level
Reduced flexibility impacts entropy, packing, and shape-selective recognition; supports use as probe molecule.
DFT results align with experimental isomer distribution.
Conformational analysis DFT calculation Steric hindrance

Melting Point Differentiation

The melting points of the three DIPB isomers differ substantially: ortho-DIPB melts at −57 °C, meta-DIPB at −63 °C, and para-DIPB at −17 °C [1]. The 46 °C gap between the highest-melting (para, −17 °C) and lowest-melting (meta, −63 °C) isomers, and the 6 °C difference between ortho and meta, provide a bulk-phase fingerprint for isomer identification and purity assessment. The markedly higher melting point of para-DIPB arises from its greater molecular symmetry, which enables more efficient crystal packing. Ortho-DIPB, with its lower symmetry and single conformer, occupies an intermediate position.

Melting point differentiation
Reported
Ortho −57 °C, meta −63 °C, para −17 °C; ortho–meta ΔT = 6 °C
Bulk-phase fingerprint supports rapid DSC identity check before committing to sensitive synthesis.
Values from authoritative database.
Melting point Phase behavior Isomer identification

1,2-Diisopropylbenzene Application Scenarios


Autoxidation-Resistant Aromatic Diluent

Because ortho-DIPB is not readily oxidized under conditions that convert meta- and para-DIPB to their respective hydroperoxides in good yield (92.8% for meta, see Evidence Item 2), it is the preferred isomer when an aromatic hydrocarbon diluent must remain chemically inert in oxidizing environments at elevated temperatures (85–95 °C) [1]. This property is valuable in peroxide-mediated polymer initiation, high-temperature heat-transfer fluids, and specialty coating formulations where adventitious hydroperoxide formation would compromise product stability or safety.

Isomer-Specific Reference Standard

The combination of a unique gas-chromatographic retention time (distinct from meta, which co-boils within 2 °C), a diagnostic melting point (−57 °C, differing by 6 °C from meta), and a single stable DFT conformer makes high-purity ortho-DIPB (CAS 577-55-9) an ideal isomer-specific reference standard for calibrating GC columns, validating DSC thermal methods, and confirming computational chemistry predictions [2][3]. Procurement of ortho-DIPB as an individual isomer, rather than the mixed-isomer product (CAS 25321-09-9), is essential for this application.

Shape-Selective Probe for Zeolites

The single stable conformer and well-defined molecular dimensions of ortho-DIPB, contrasted with the three conformers of meta-DIPB and two of para-DIPB, make it a valuable probe molecule for characterizing shape-selective zeolite catalysts. The stark difference in equilibrium abundance (0.6 wt% ortho vs. 65 wt% meta) and the kinetic preference for para- and ortho-substitution during alkylation (with ortho selectivity maintained at 2.5–3.2%) provide multiple quantitative handles for assessing catalyst pore constraints and isomerization activity [3].

Specialty Ortho-Disubstituted Intermediate

For synthetic sequences that exploit the unique steric environment of two adjacent isopropyl groups—such as directed ortho-metalation, sterically controlled electrophilic substitution, or the synthesis of ortho-specific diisopropenylbenzene derivatives—ortho-DIPB provides a starting architecture that cannot be replicated by the meta or para isomers. Its single-conformer rigidity and resistance to autoxidation may be advantageous in multi-step sequences where protecting-group strategies or chemoselective transformations are required [3].

Application
Selection Property
Validation Focus
Autoxidation-resistant aromatic diluent
Oxidation inertness under Hock-type conditions
Confirm chemical stability at process temperature and O₂ exposure
Isomer-specific reference standard
Ortho isomer identity (CAS 577-55-9) and unique conformer
Verify GC retention, melting point, and isomer purity
Shape-selective zeolite probe
Single conformer and defined molecular dimensions
Assess catalytic constraint and isomerization endpoints
Ortho-disubstituted synthetic intermediate
Adjacent isopropyl steric environment and conformational rigidity
Monitor chemoselectivity and oxidation resistance in multi-step synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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